molecular formula C14H16O3 B13288139 2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid

2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid

Cat. No.: B13288139
M. Wt: 232.27 g/mol
InChI Key: VROGRYXOGULBTH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid is a complex organic compound known for its unique spiro structure, which involves a benzopyran ring fused with a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spiro structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, possibly involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For example, in neuroprotection, it may interact with cellular pathways that regulate oxidative stress and apoptosis, thereby protecting neurons from damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid apart is its specific combination of the benzopyran and cyclopropane rings, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific structural features.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

2,2-dimethylspiro[3H-chromene-4,2'-cyclopropane]-1'-carboxylic acid

InChI

InChI=1S/C14H16O3/c1-13(2)8-14(7-10(14)12(15)16)9-5-3-4-6-11(9)17-13/h3-6,10H,7-8H2,1-2H3,(H,15,16)

InChI Key

VROGRYXOGULBTH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC2C(=O)O)C3=CC=CC=C3O1)C

Origin of Product

United States

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